molecular formula C7H6Cl2N2O2 B8664167 2,4-Dichloro-5,6-dimethyl-3-nitropyridine

2,4-Dichloro-5,6-dimethyl-3-nitropyridine

Cat. No.: B8664167
M. Wt: 221.04 g/mol
InChI Key: CEGLXJGCOGYSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,6-dimethyl-3-nitropyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of two chlorine atoms, two methyl groups, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-5,6-dimethylpyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.

    Substitution: Organoboron, -zinc, and -magnesium reagents under mild conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for a wide range of chemical transformations and biological activities .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

2,4-dichloro-5,6-dimethyl-3-nitropyridine

InChI

InChI=1S/C7H6Cl2N2O2/c1-3-4(2)10-7(9)6(5(3)8)11(12)13/h1-2H3

InChI Key

CEGLXJGCOGYSFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1Cl)[N+](=O)[O-])Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-Dimethyl-3-nitro-pyridin-2,4-diol (3.9 g, 21 mmol) was dissolved in acetonitrile (150 mL) and firstly tetraethylammonium chloride (7.1 g, 42 mmol) and then phosphorus oxychloride (19.9 mL, 210 mmol) were added and the whole heated at 70C for 16 h. The reaction mixture was poured into crushed ice and extracted with DCM (2×30 mL). The combined extracts were dried over MgSO4, filtered and concentrated in vacuo to afford a brown solid. This solid was taken up in 2 mL DCM and filtered through a short plug of silica gel eluting with 2:1 pentane:EtOAc. The filtrate was then evaporated to afford the title compound as a light brown solid (3.5 g, 75%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
70C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
19.9 mL
Type
reactant
Reaction Step Four
Quantity
7.1 g
Type
catalyst
Reaction Step Four
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.